molecular formula C26H22N2OS B2831012 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether CAS No. 339277-70-2

4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether

Cat. No.: B2831012
CAS No.: 339277-70-2
M. Wt: 410.54
InChI Key: VGACLIREWWYHNA-UHFFFAOYSA-N
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Description

The compound 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether (CAS: 339277-42-8) is a structurally complex imidazole derivative. Its core consists of a 1H-imidazole ring substituted at positions 4 and 5 with phenyl groups and at position 1 with a 2-propynyl moiety. A sulfanyl (-S-) group at position 2 is linked via a methylene bridge to a para-methoxyphenyl group. This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its molecular formula is C₃₃H₂₅N₂OS, with a molar mass of 497.63 g/mol .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2OS/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)30-19-20-14-16-23(29-2)17-15-20/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGACLIREWWYHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution with Diphenyl and Propynyl Groups: The imidazole ring is then functionalized with diphenyl and propynyl groups using Friedel-Crafts alkylation or acylation reactions.

    Thioether Formation: The sulfanyl linkage is introduced by reacting the substituted imidazole with a thiol compound under basic conditions.

    Etherification: Finally, the phenyl methyl ether moiety is attached through a Williamson ether synthesis, involving the reaction of a phenol derivative with a methyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the propynyl group, potentially leading to hydrogenated derivatives.

    Substitution: The phenyl rings and the imidazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Imidazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial, antifungal, or anticancer properties, due to the presence of the imidazole ring and the sulfanyl linkage.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly targeting enzymes or receptors involved in various diseases.

Industry

Industrially, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by the imidazole ring and the phenyl groups. The sulfanyl linkage could also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/R Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-({[4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether 1H-imidazole 4,5-diphenyl; 2-propynyl; sulfanyl-methoxyphenyl C₃₃H₂₅N₂OS 497.63 Potential anti-inflammatory agent
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone 1H-imidazole 4,5-diphenyl; 2-propynyl; sulfone-methoxybenzyl C₃₃H₂₅N₂O₃S 521.63 Enhanced metabolic stability
2-[(2-Benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-4-chlorophenyl methyl ether 4,5-dihydro-1H-imidazole Benzyl; sulfonyl-chlorophenyl-methoxy C₁₇H₁₇ClN₂O₃S 364.85 Antibacterial candidate
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) 1H-1,2,4-triazole Dual 4,5-diphenylimidazole units C₃₉H₂₈N₈ 632.70 Multi-target kinase inhibition

Research Implications

  • Material Science : The para-methoxyphenyl group could enhance solubility in polar solvents, while the sulfanyl linkage offers tunable redox properties for optoelectronic applications .

Biological Activity

The compound 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether is a derivative of imidazole that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its anticancer, antiviral, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O2SC_{25}H_{22}N_2O_2S, with a molecular weight of approximately 422.52 g/mol. The structure features an imidazole ring, which is known for its bioactivity in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : The initial step often includes the condensation of appropriate phenyl derivatives with propyne.
  • Sulfanylation : A sulfide group is introduced to enhance biological activity.
  • Ether Formation : The final step involves the methylation of the phenolic hydroxyl group to form the ether.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays on colon (HT-29) and breast (MCF-7) carcinoma cell lines revealed that certain derivatives exhibit substantial cytotoxicity, particularly against HT-29 cells. The most active compounds in related studies showed IC50 values indicating effective inhibition of cell proliferation .

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis:

  • Mechanism-Based Inhibition : Some compounds derived from imidazoles have been identified as inhibitors of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH), which is essential for guanine nucleotide biosynthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is well-documented. Compounds in this class can modulate inflammatory pathways:

  • Cytokine Modulation : Certain studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Evaluated anticancer activity against HT-29 and MCF-7; significant cytotoxicity observed.
Investigated structural properties and biological activities; demonstrated broad-spectrum bioactivity including anti-inflammatory effects.
Highlighted antiviral mechanisms involving IMPDH inhibition; potential for drug development against viral infections.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-({[4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl]sulfanyl}methyl)phenyl methyl ether, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including imidazole core formation, sulfanyl group introduction, and etherification. For example, analogous compounds like benzothiazepine derivatives (e.g., ) use sequential ring formation followed by functional group modifications. Optimization may involve adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. Monitoring via HPLC or LC-MS at each step ensures intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify aromatic substitution patterns and methyl ether linkage.
  • X-ray crystallography : Resolve crystal structures (e.g., used this for imidazole derivatives) to confirm spatial arrangement of diphenyl and propynyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50_{50} determination.
  • Cytotoxicity screening : MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7), referencing protocols from imidazole-based pharmacodynamic studies ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar imidazole derivatives?

  • Methodological Answer : Perform meta-analysis with emphasis on:

  • Experimental variables : Compare cell lines, assay conditions (e.g., serum concentration, incubation time), and compound solubility (use DMSO controls).
  • Statistical rigor : Apply ANOVA or mixed-effects models ( used split-plot designs for environmental studies) to account for batch effects .
  • Structural analogs : Cross-reference with compounds like 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol ( ) to identify substituent-dependent activity trends.

Q. What experimental designs are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Adopt tiered approaches per Project INCHEMBIOL ():

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.
  • Phase 2 : Aquatic toxicity testing (e.g., Daphnia magna LC50_{50}) and biodegradation studies under simulated environmental conditions.
  • Phase 3 : Ecosystem-level modeling using species sensitivity distributions (SSDs) to predict no-effect concentrations .

Q. How can the pharmacodynamic interaction of this compound with cellular receptors be elucidated?

  • Methodological Answer : Use a combination of:

  • Molecular docking : Screen against receptor libraries (e.g., GPCRs, kinases) using software like AutoDock Vina.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, on/off rates) for high-affinity targets.
  • Transcriptomic profiling : RNA-seq or qPCR arrays to identify downstream signaling pathways, as demonstrated for fluorophenyl-imidazole derivatives ().

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical control?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for sensitive steps (e.g., propynyl group introduction).
  • Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphines) during imidazole ring formation.
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

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